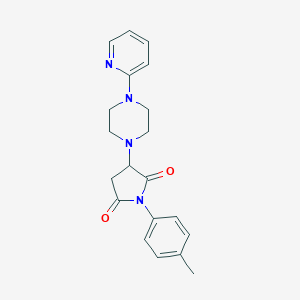![molecular formula C20H15N5O2S2 B304536 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to inhibit the activity of certain kinases, which are proteins that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been optimized for high yields. The compound has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, the compound also has some limitations for lab experiments. The compound is not water-soluble, which can limit its use in certain assays. The compound also has a relatively short half-life, which can limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research on 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to investigate the compound's potential as a drug for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the compound's potential as a drug for the treatment of cancer, either alone or in combination with other drugs. Additionally, research could focus on developing water-soluble derivatives of the compound to expand its use in various assays. Finally, research could focus on further understanding the compound's mechanism of action and identifying other cellular targets that the compound may inhibit.
Métodos De Síntesis
The synthesis of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide can be achieved using various methods, including the reaction of 2-thiophenecarboxylic acid with 2-aminobenzoic acid, followed by cyclization and amidation. Another method involves the reaction of 2-thiophenecarboxylic acid with 2-aminobenzonitrile, followed by cyclization and amidation. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and has shown promising results.
Propiedades
Nombre del producto |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Fórmula molecular |
C20H15N5O2S2 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2S2/c1-27-11-6-4-10(5-7-11)24-19(26)17-16(22)15-14(13-3-2-8-28-13)12(9-21)18(23)25-20(15)29-17/h2-8H,22H2,1H3,(H2,23,25)(H,24,26) |
Clave InChI |
UYZYJZDZZGNWBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)

